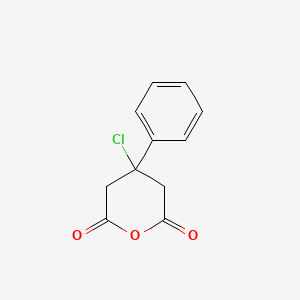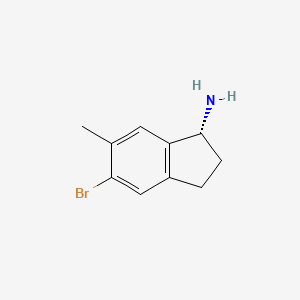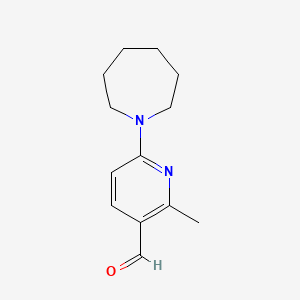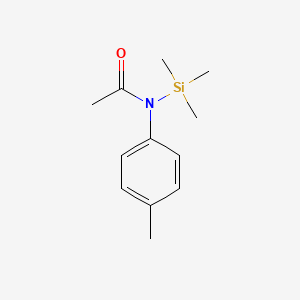
4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of three hydroxyl groups and a carboxylic acid group attached to the tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline derivatives using reducing agents such as tin and hydrochloric acid or sodium and ethanol . The reaction conditions typically involve refluxing the reactants in a suitable solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various tetrahydroisoquinoline derivatives.
科学的研究の応用
4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid group play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar chemical properties.
4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with three hydroxyl groups but lacking the carboxylic acid group.
Uniqueness: 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is unique due to the presence of both hydroxyl groups and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
807262-08-4 |
|---|---|
分子式 |
C10H11NO5 |
分子量 |
225.20 g/mol |
IUPAC名 |
4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO5/c12-5-1-4-2-11-3-6(13)7(4)8(9(5)14)10(15)16/h1,6,11-14H,2-3H2,(H,15,16) |
InChIキー |
GNBINJDCHBUMKT-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C(=C(C=C2CN1)O)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B15067784.png)
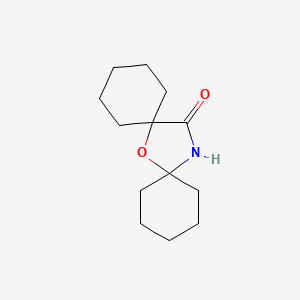

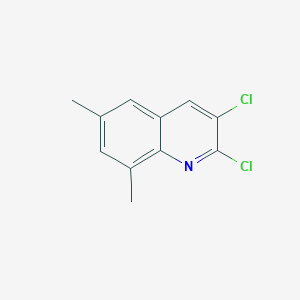
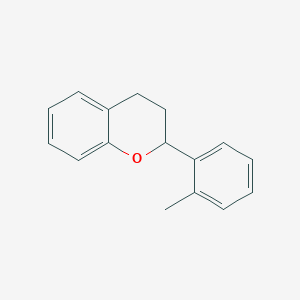
![1-(Benzo[h]quinolin-4-yl)ethan-1-one](/img/structure/B15067808.png)
